molecular formula C7H5BrClNO2 B581831 Methyl 3-bromo-5-chloropyridine-2-carboxylate CAS No. 1214362-45-4

Methyl 3-bromo-5-chloropyridine-2-carboxylate

Cat. No.: B581831
CAS No.: 1214362-45-4
M. Wt: 250.476
InChI Key: FGGMRJLIUFDXBD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloropyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate typically involves the esterification of 3-bromo-5-chloropyridine-2-carboxylic acid. One common method includes the reaction of 3-bromo-5-chloropyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 3-bromo-5-chloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-chloropyridine-2-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-chloropyridine-3-carboxylate
  • Methyl 5-bromo-3-chloropyridine-2-carboxylate
  • Methyl 5-bromo-2-chloronicotinate

Comparison: Methyl 3-bromo-5-chloropyridine-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 3-bromo-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMRJLIUFDXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673232
Record name Methyl 3-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-45-4
Record name Methyl 3-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-5-chloropyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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